molecular formula C17H14ClN3O2 B8581646 6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine

6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine

Cat. No.: B8581646
M. Wt: 327.8 g/mol
InChI Key: ISUFXLXYKMWOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions to form the quinoline ring. The specific steps for this compound may involve:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Introduction of the chlorine atom to the quinoline ring.

    Ethylamination: Introduction of the ethylamino group to the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-2-ethylamino 4-(4-aminophenyl)quinoline.

Scientific Research Applications

6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Another quinoline derivative with similar structural features.

    4-(4-Nitrophenyl)quinoline: Lacks the ethylamino group but shares the nitrophenyl and quinoline core.

Uniqueness

6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine is unique due to the presence of both the ethylamino and nitrophenyl groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

6-chloro-N-ethyl-4-(4-nitrophenyl)quinolin-2-amine

InChI

InChI=1S/C17H14ClN3O2/c1-2-19-17-10-14(11-3-6-13(7-4-11)21(22)23)15-9-12(18)5-8-16(15)20-17/h3-10H,2H2,1H3,(H,19,20)

InChI Key

ISUFXLXYKMWOMM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=C(C=C2)Cl)C(=C1)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg of 2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline (compound 1c) were suspended in 10 ml of THF and, under argon, added in portions to 2.9 ml of borane-THF complex. Foaming was followed by formation of a yellow solution. After stirring at room temperature for 12 hours, the solution was mixed with 5 ml of ethanol and 2 ml of concentrated HCl and heated on a water bath, cooled and distilled to remove water. The residue was mixed with water, made alkaline with 2N NaOH, extracted with ethyl acetate and washed with water. The product was purified by MPLC chromatography using an MPRC cartridge with a mixture of 1 part by volume of ethyl acetate, 2 parts by volume of toluene. A yellow solid product was isolated.
Name
2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
Quantity
500 mg
Type
reactant
Reaction Step One
Name
compound 1c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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